(1R)-1-(4-methanesulfonylphenyl)propan-1-amine
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Overview
Description
®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is a chiral amine compound with a methylsulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Functional Group Introduction: The methylsulfonyl group is introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Chiral Amine Formation: The chiral amine is formed through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Salt Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of ®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL: The enantiomer of the compound with similar properties but different chiral configuration.
1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINE: The non-chiral version without the hydrochloride salt.
Uniqueness
®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer or non-chiral analogs. This uniqueness makes it valuable for specific applications where chirality plays a crucial role.
Properties
Molecular Formula |
C10H15NO2S |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
(1R)-1-(4-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15NO2S/c1-3-10(11)8-4-6-9(7-5-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
ZIZSARFJVCTMPK-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
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